Pimonidazole

Description

This compound is under investigation for the diagnostic of Prostate Cancer and Head and Neck Cancer.

This compound is a 2-nitroimidazole with hypoxic selectivity and potential radiosensitizing activities. This compound is reduced in hypoxic environments such as those found in tumors. In hypoxic cells, reduced this compound binds to thiol-containing proteins. The resulting complexes accumulate in hypoxic tumors, thereby depleting radioprotective thiol compounds and sensitizing tumor cells to be more susceptible for radiation treatment.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

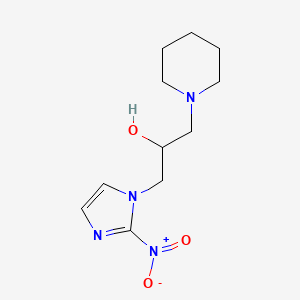

structure given in first source

See also: this compound Hydrochloride (active moiety of).

Propriétés

IUPAC Name |

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWOOAYQYLJEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867867 | |

| Record name | Pimonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70132-50-2 | |

| Record name | Pimonidazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimonidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIMONIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pimonidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimonidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JO4D76R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pimonidazole for the Qualitative and Quantitative Assessment of Tumor Hypoxia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of pimonidazole as a marker for tumor hypoxia. It delves into the core principles of this compound's mechanism of action, offers detailed experimental protocols for its application, presents quantitative data from various tumor models, and visualizes key pathways and workflows to aid in experimental design and data interpretation.

Introduction to Tumor Hypoxia and the Role of this compound

Tumor hypoxia, a state of reduced oxygen availability in the tumor microenvironment, is a critical factor influencing tumor progression, metastasis, and resistance to therapy.[1][2] The rapid proliferation of cancer cells often outpaces the development of an adequate vascular network, leading to regions of chronic and acute hypoxia. Hypoxic tumor cells exhibit a more aggressive phenotype and are notoriously resistant to radiation therapy and certain chemotherapeutic agents.[1] Consequently, the accurate detection and quantification of tumor hypoxia are paramount for both basic research and clinical practice, enabling better patient stratification and the development of hypoxia-targeted therapies.

This compound, a 2-nitroimidazole compound, has emerged as a gold-standard exogenous marker for identifying and quantifying hypoxic cells in solid tumors.[3][4] Its utility lies in its specific reductive activation within viable hypoxic cells, leading to the formation of stable covalent adducts with cellular macromolecules. These adducts can then be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions within tumor tissues.

Mechanism of this compound Action and Hypoxia Signaling

This compound is a non-toxic, water-soluble compound that distributes throughout all tissues after administration. In well-oxygenated cells, this compound remains in its inert form and is eventually cleared from the body. However, in hypoxic environments (typically with a partial pressure of oxygen, pO₂, below 10 mmHg), the nitro group of this compound undergoes a one-electron reduction by cellular nitroreductases. In the absence of sufficient oxygen to reverse this reduction, a reactive intermediate is formed, which then covalently binds to thiol-containing proteins, peptides, and amino acids within the cell. The extent of this compound adduct formation is directly proportional to the degree of hypoxia.

The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. HIF-1 is a heterodimeric transcription factor composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.

Data Presentation: Quantitative Assessment of Tumor Hypoxia

The following table summarizes quantitative data on hypoxic fractions determined by this compound staining in various human tumor xenografts and patient tumors. This data highlights the variability of hypoxia both between and within different tumor types.

| Tumor Type | Model | This compound Positive Fraction (%) | Reference |

| Cervical Squamous Cell Carcinoma | SiHa Xenograft | 37% (1-hour exposure) | |

| Cervical Squamous Cell Carcinoma | SiHa Xenograft | 56% (5-8 hour exposure) | |

| Colon Adenocarcinoma | WiDr Xenograft | 44% (1-3 hour exposure) | |

| Colon Adenocarcinoma | WiDr Xenograft | 52% (5-8 hour exposure) | |

| Colorectal Cancer | HT29 Xenograft | 12.6% (control) | |

| Colorectal Cancer | HT29 Xenograft | 37.2% (hydralazine-induced hypoxia) | |

| Colorectal Cancer | HT29 Xenograft | 3.0% (carbogen-induced oxygenation) | |

| Head and Neck Carcinoma | Patient Biopsies | 0 - 34% (median 7%) | |

| Melanoma | A-07 Xenograft | Lower than radiobiologically hypoxic fraction (paraffin) | |

| Melanoma | R-18 Xenograft | Similar to radiobiologically hypoxic fraction (frozen) |

Experimental Protocols

Detailed methodologies for the key experimental applications of this compound are provided below.

In Vivo Administration of this compound

Objective: To label hypoxic cells in a tumor-bearing animal model.

Materials:

-

This compound hydrochloride (e.g., Hypoxyprobe™-1)

-

Sterile 0.9% saline

-

Syringes and needles for intravenous or intraperitoneal injection

Protocol:

-

Prepare a stock solution of this compound hydrochloride at a concentration of 30 mg/mL in sterile 0.9% saline.

-

Administer this compound to the tumor-bearing animal via intravenous (tail vein) or intraperitoneal injection. A typical dose for mice is 60 mg/kg body weight.

-

Allow the this compound to circulate for 60-90 minutes before sacrificing the animal and harvesting the tumor tissue.

-

Immediately process the harvested tissue for either cryosectioning or formalin fixation and paraffin embedding.

Immunohistochemistry (IHC) for this compound Adducts

Objective: To visualize the distribution of hypoxic cells in tumor tissue sections.

Protocol for Paraffin-Embedded Sections:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the sections in a citrate-based buffer (pH 6.0) or a Tris/EDTA buffer (pH 9.0).

-

Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum or bovine serum albumin in PBS) for 30-60 minutes.

-

Incubate the sections with a primary antibody against this compound (e.g., mouse monoclonal anti-pimonidazole antibody) overnight at 4°C.

-

Wash the sections three times with PBS containing 0.05% Tween 20 (PBS-T).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the sections three times with PBS-T.

-

Develop the signal using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the sites of this compound adducts.

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

-

Image the slides using a bright-field microscope and quantify the this compound-positive area using image analysis software.

Protocol for Frozen Sections:

-

Fix the cryosections in cold acetone for 10 minutes.

-

Air dry the sections and then rehydrate in PBS.

-

Follow steps 4-12 of the paraffin-embedded protocol, omitting the deparaffinization and antigen retrieval steps. For fluorescent detection, use a fluorescently-labeled secondary antibody and mount with a fluorescent mounting medium containing DAPI for nuclear counterstaining.

Flow Cytometry for this compound Adducts

Objective: To quantify the fraction of hypoxic cells in a single-cell suspension.

Protocol:

-

Harvest the tumor and prepare a single-cell suspension using enzymatic digestion and mechanical dissociation.

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with a permeabilization buffer (e.g., PBS containing 0.1% saponin or ice-cold 90% methanol).

-

Incubate the cells with a primary antibody against this compound for 30-60 minutes at 4°C.

-

Wash the cells with permeabilization buffer.

-

Incubate the cells with a fluorophore-conjugated secondary antibody for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer and then resuspend in FACS buffer (e.g., PBS with 2% FBS).

-

Analyze the cells using a flow cytometer, gating on the single-cell population and quantifying the percentage of fluorescently labeled (this compound-positive) cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Adducts

Objective: To quantify the overall level of this compound adducts in a tumor lysate.

Protocol (Competitive ELISA):

-

Coat a 96-well plate with a known amount of this compound-conjugated protein (e.g., this compound-BSA).

-

Prepare tumor lysates by homogenizing tumor tissue in a suitable lysis buffer.

-

Prepare a standard curve using known concentrations of free this compound or a this compound-conjugated standard.

-

Incubate the tumor lysates and standards with a limited amount of anti-pimonidazole antibody.

-

Add the antibody-lysate/standard mixtures to the coated plate and incubate. Free this compound adducts in the sample will compete with the coated antigen for antibody binding.

-

Wash the plate to remove unbound components.

-

Add an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the plate and add a TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

The signal will be inversely proportional to the amount of this compound adducts in the sample. Calculate the concentration of this compound adducts in the tumor lysates by interpolating from the standard curve.

Conclusion

This compound is a robust and versatile tool for the qualitative and quantitative assessment of tumor hypoxia. Its specific activation in hypoxic cells and the stability of the resulting adducts allow for reliable detection using a variety of techniques, including immunohistochemistry, flow cytometry, and ELISA. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively incorporate the assessment of tumor hypoxia into their studies, ultimately contributing to a better understanding of tumor biology and the development of more effective cancer therapies.

References

- 1. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 2. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 3. Hypoxia Studies with this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Refinement of an Established Procedure and Its Application for Identification of Hypoxia in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Nitroreductases in the Bioactivation of Pimonidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimonidazole, a 2-nitroimidazole compound, has become an invaluable tool in the study of cellular hypoxia, a condition of low oxygen tension that is a hallmark of solid tumors and is associated with resistance to therapy and increased malignancy.[1][2][3] The utility of this compound as a hypoxia marker lies in its selective activation within hypoxic cells, a process critically dependent on the enzymatic activity of nitroreductases.[1] This technical guide provides an in-depth exploration of the role of these enzymes in this compound activation, offering a detailed overview of the underlying mechanisms, quantitative data, and key experimental protocols for researchers in oncology and drug development.

The Mechanism of this compound Activation by Nitroreductases

Under normal oxygen conditions (normoxia), this compound is a stable and relatively inert molecule. However, in a hypoxic environment (typically defined as pO2 < 10 mmHg), the nitro group of this compound undergoes a one-electron reduction, a reaction catalyzed by various nitroreductase enzymes.[1] This reduction generates a reactive nitroso intermediate.

In the presence of sufficient oxygen, this intermediate is rapidly re-oxidized back to the parent compound, thus preventing its accumulation in normoxic tissues. Conversely, under hypoxic conditions, the reactive intermediate undergoes further reduction to form highly reactive hydroxylamine and other electrophilic species. These reactive intermediates readily form covalent adducts with cellular macromolecules, particularly proteins and compounds containing thiol groups, such as cysteine residues and glutathione. These stable adducts become trapped within the hypoxic cell, providing a durable marker of the low-oxygen environment. The extent of this compound adduct formation is directly proportional to the degree of hypoxia.

The activation of this compound is not dependent on a single enzyme but is carried out by a range of both bacterial and mammalian nitroreductases. These enzymes are often overexpressed in various cancer types, contributing to the tumor-selective activation of this compound.

Signaling Pathway of this compound Activation

The following diagram illustrates the reductive activation pathway of this compound under hypoxic conditions.

Quantitative Data on Nitroreductase Activity

Table 1: Expression of Nitroreductases in Various Cancer Cell Lines

| Cell Line | Cancer Type | Nitroreductase(s) Expressed | Expression Level (Relative) | Reference |

| MCF-7 | Breast Cancer | Endogenous NTRs | Elevated in hypoxia | |

| A549 | Lung Cancer | Endogenous NTRs | Elevated | |

| HeLa | Cervical Cancer | Endogenous NTRs | Elevated | |

| HT29 | Colorectal Cancer | Endogenous NTRs | High | |

| Various | Melanoma, Ovarian Carcinoma, Mesothelioma | Transfected E. coli NTR | High (post-transfection) |

Note: "Elevated" or "High" indicates a qualitative assessment from the cited literature, often in comparison to normal tissues or normoxic conditions. Quantitative, standardized data across multiple studies is limited.

Experimental Protocols

Accurate detection and quantification of this compound adducts are crucial for its use as a hypoxia marker. The following are detailed methodologies for key experiments.

In Vivo Administration of this compound

This protocol is a general guideline for animal studies.

Materials:

-

This compound hydrochloride (e.g., Hypoxyprobe™-1)

-

Sterile 0.9% saline

-

Appropriate animal model of disease

Procedure:

-

Prepare a stock solution of this compound hydrochloride at a concentration of 30 mg/mL in sterile 0.9% saline.

-

Administer the this compound solution to the animal via intravenous or intraperitoneal injection at a dosage of 60 mg/kg body weight.

-

Allow the this compound to circulate and form adducts in hypoxic tissues for 60-90 minutes.

-

Euthanize the animal according to approved protocols.

-

Harvest tissues of interest and either snap-freeze in liquid nitrogen for cryosectioning or fix in formalin for paraffin embedding.

Immunohistochemical (IHC) Detection of this compound Adducts

This protocol is for the visualization of this compound adducts in tissue sections.

Materials:

-

Frozen or paraffin-embedded tissue sections

-

Primary antibody: Mouse anti-pimonidazole monoclonal antibody (e.g., from Hypoxyprobe™ kit)

-

Secondary antibody: Fluorophore-conjugated or enzyme-conjugated anti-mouse IgG

-

Blocking solution (e.g., 5% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.1% Tween 20)

-

Antigen retrieval solution (for paraffin sections)

-

Mounting medium

Procedure for Frozen Sections:

-

Air dry frozen sections on slides.

-

Fix the sections in cold acetone for 10 minutes.

-

Rehydrate the sections in wash buffer.

-

Block non-specific binding with blocking solution for 30-60 minutes.

-

Incubate with the primary anti-pimonidazole antibody (typically diluted 1:50 to 1:100) overnight at 4°C.

-

Wash the sections three times with wash buffer.

-

Incubate with the secondary antibody for 1-2 hours at room temperature.

-

Wash the sections three times with wash buffer.

-

Counterstain nuclei with DAPI, if desired.

-

Mount the coverslip with mounting medium and image using fluorescence microscopy.

Western Blotting for this compound Adducts

This protocol allows for the detection of the overall level of this compound-protein adducts in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membrane

-

Primary antibody: Mouse anti-pimonidazole monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Wash buffer (TBST)

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell or tissue lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pimonidazole antibody overnight at 4°C.

-

Wash the membrane three times with wash buffer.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with wash buffer.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Flow Cytometry for this compound Adducts

This protocol enables the quantification of hypoxic cells within a population.

Materials:

-

Single-cell suspension from tissues or cell culture

-

Primary antibody: FITC-conjugated anti-pimonidazole monoclonal antibody (or an unconjugated primary followed by a fluorescent secondary)

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension from the tissue or cell culture that has been exposed to this compound.

-

Fix and permeabilize the cells according to standard protocols.

-

Incubate the cells with the FITC-conjugated anti-pimonidazole antibody for 1-2 hours.

-

Wash the cells with wash buffer.

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Analyze the cells on a flow cytometer, gating on the fluorescent signal to quantify the percentage of this compound-positive (hypoxic) cells.

Experimental Workflow for this compound Detection

The following diagram outlines a typical experimental workflow for the detection and analysis of this compound adducts.

Conclusion

The activation of this compound by nitroreductases in hypoxic environments provides a robust and widely used method for the detection and quantification of cellular hypoxia. Understanding the enzymatic basis of this activation is crucial for the accurate interpretation of experimental results and for the development of novel hypoxia-activated prodrugs. While there is a need for more comprehensive quantitative data on the kinetics of this compound with specific nitroreductases, the experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful tool in their studies of cancer biology and drug development. The continued investigation into the expression and activity of nitroreductases in tumors will undoubtedly enhance the utility of this compound and pave the way for new therapeutic strategies targeting the hypoxic tumor microenvironment.

References

Pimonidazole: A Technical Guide to Studying the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the application of pimonidazole, a key hypoxia marker, in the comprehensive study of tumor microenvironments. It provides a technical overview of its mechanism, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Introduction to this compound and Tumor Hypoxia

Tumor hypoxia, a condition of low oxygen tension within the tumor microenvironment, is a critical factor influencing tumor progression, metastasis, and resistance to therapies.[1] this compound is a 2-nitroimidazole compound that serves as an invaluable tool for the qualitative and quantitative assessment of tumor hypoxia.[2][3] It is reductively activated specifically in hypoxic cells where the partial pressure of oxygen (pO2) is below 10 mmHg, which is equivalent to approximately 1.3% oxygen.[2][4] Once activated, this compound forms stable covalent adducts with thiol-containing proteins and other macromolecules. These adducts can then be detected using specific monoclonal antibodies, allowing for the precise identification and quantification of hypoxic cells within the tumor. The amount of this compound detected is directly proportional to the level of hypoxia within the tumor.

Mechanism of Action

This compound's utility as a hypoxia marker stems from its selective activation under low oxygen conditions. The process can be summarized as follows:

-

Systemic Administration: this compound hydrochloride, a water-soluble form, is administered to the subject, typically intravenously or intraperitoneally.

-

Cellular Uptake: As a small, lipophilic molecule, this compound readily diffuses across cell membranes and distributes throughout the tissues, including the tumor.

-

Reductive Activation in Hypoxic Cells: In cells with low oxygen levels (pO2 < 10 mmHg), cellular nitroreductases reduce the nitro group of the this compound molecule.

-

Covalent Adduct Formation: This reduction process generates reactive intermediates that covalently bind to thiol groups (-SH) present in proteins, peptides, and amino acids.

-

Accumulation and Detection: The resulting this compound adducts accumulate within the hypoxic cells. These adducts are stable and can be detected using specific monoclonal antibodies (e.g., mouse IgG1 MAb1) through various immunochemical techniques.

In well-oxygenated (normoxic) cells, molecular oxygen readily reoxidizes the reduced this compound intermediates back to their original form, preventing the formation of stable adducts. This oxygen-dependent reoxidation is the basis for the hypoxia-specific trapping of this compound.

Figure 1: Mechanism of this compound Activation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in studying tumor hypoxia.

Table 1: In Vivo Administration and Dosing

| Parameter | Value | Species | Reference |

| Recommended Dosage | 60 mg/kg body weight | Small Animals (e.g., mice) | |

| 0.5 g/m² | Humans | ||

| Administration Route | Intravenous (IV) or Intraperitoneal (IP) | Small Animals | |

| Intravenous (IV) | Humans | ||

| Circulation Time | 90 minutes | Mice | |

| 10 - 24 hours | Humans | ||

| This compound Solution | 30 mg/mL in 0.9% sterile saline or PBS | Mice |

Table 2: In Vitro Experimental Parameters

| Parameter | Value | Cell Type | Reference |

| This compound Concentration | 10 - 100 µM | General cancer cell lines | |

| 400 µM | Embryonic tissue | ||

| Incubation Time | 2 - 4 hours | General cancer cell lines | |

| 2 hours | Embryonic tissue | ||

| Hypoxia Induction | Gas-controlled incubator (e.g., 1% O₂) or hypoxia chamber | Various |

Table 3: Detection and Quantification

| Method | Key Finding | Tumor Models | Reference |

| Flow Cytometry | Cells defined as anoxic bound 10.8 ± 0.95 times more antibody than aerobic cells. | SCCVII tumors in C3H mice | |

| Hypoxic fractions as low as 0.5% can be detected. | SCCVII, U87 glioma, SiHa cervical carcinoma | ||

| Immunohistochemistry | Staining observed in 9 out of 10 cervical carcinoma tumors. | Human cervical carcinoma | |

| PET Imaging ([¹⁸F]FPIMO) | Anoxic-to-oxic retention ratios of 36 and 102 in FaDuDD and SiHa cells, respectively, after 3 hours. | FaDuDD and SiHa cell lines | |

| Tumor levels 2- to 6-fold higher than in muscle 3 hours post-administration. | Tumor-bearing mice |

Experimental Protocols

Detailed methodologies for common experimental applications of this compound are provided below.

In Vivo Hypoxia Assessment in Animal Models

This protocol describes the administration of this compound to tumor-bearing mice and subsequent tissue processing for analysis.

Materials:

-

This compound hydrochloride

-

Sterile 0.9% saline or PBS

-

Syringes and needles for injection

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue harvesting

-

Optimal Cutting Temperature (OCT) compound

-

Liquid nitrogen or isopentane pre-cooled in liquid nitrogen

-

Cryostat

-

Microscope slides

Procedure:

-

Preparation of this compound Solution: Prepare a fresh solution of this compound hydrochloride at a concentration of 30 mg/mL in sterile 0.9% saline or PBS.

-

Administration: Inject the this compound solution intravenously (tail vein) or intraperitoneally at a dosage of 60 mg/kg body weight.

-

Circulation: Allow the this compound to circulate for 90 minutes.

-

Euthanasia and Tissue Harvest: Euthanize the animal according to approved institutional protocols. Immediately excise the tumor and other tissues of interest.

-

Tissue Processing:

-

Snap-freezing: Snap-freeze the tissues in liquid nitrogen or isopentane pre-cooled in liquid nitrogen and store at -80°C.

-

Paraffin-embedding: Alternatively, fix the tissues in 10% neutral buffered formalin for 24 hours, followed by standard paraffin embedding procedures.

-

-

Sectioning:

-

For frozen tissues, embed in OCT compound and cut 5-10 µm thick sections using a cryostat.

-

For paraffin-embedded tissues, cut 4-5 µm thick sections using a microtome.

-

Figure 2: In Vivo Experimental Workflow.

Immunohistochemical (IHC) Staining of this compound Adducts

This protocol is for the detection of this compound adducts in tissue sections.

Materials:

-

Tissue sections on slides

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA or serum in PBS)

-

Primary antibody: Anti-pimonidazole mouse monoclonal antibody

-

Secondary antibody: Fluorescently-labeled or enzyme-conjugated anti-mouse IgG

-

DAPI or other nuclear counterstain

-

Mounting medium

-

Microscope

Procedure for Frozen Sections:

-

Thawing and Fixation: Air dry the frozen slides and fix with cold acetone for 10 minutes.

-

Rehydration: Rehydrate the sections with PBS.

-

Blocking: Block non-specific binding with blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate with the anti-pimonidazole primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the slides three times with PBS.

-

Secondary Antibody Incubation: Incubate with the appropriate secondary antibody for 1 hour at room temperature, protected from light if using a fluorescent conjugate.

-

Washing: Wash the slides three times with PBS.

-

Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Mounting: Mount the slides with an appropriate mounting medium.

-

Imaging: Visualize and capture images using a fluorescence or bright-field microscope.

Note on Paraffin Sections: Antigen retrieval (e.g., heat-induced epitope retrieval) is required before the blocking step.

Flow Cytometry Analysis of Hypoxic Cells

This protocol allows for the quantification of hypoxic cells in a single-cell suspension.

Materials:

-

Tumor tissue

-

Enzymes for tissue dissociation (e.g., collagenase, dispase, DNase)

-

Cell strainers

-

Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm)

-

Primary antibody: FITC-conjugated anti-pimonidazole antibody

-

Staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension: Dissociate the tumor tissue into a single-cell suspension using enzymatic digestion and mechanical disruption. Filter the suspension through a cell strainer to remove clumps.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit or appropriate buffers according to the manufacturer's instructions.

-

Staining: Incubate the cells with a FITC-conjugated anti-pimonidazole antibody for 30-60 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with staining buffer.

-

Analysis: Resuspend the cells in staining buffer and analyze on a flow cytometer. Gate on the single-cell population and quantify the FITC-positive (hypoxic) cells.

Hypoxia-Activated Signaling Pathways

The tumor hypoxia identified by this compound is a potent driver of various signaling pathways that promote tumor survival, angiogenesis, and metastasis. A key player in this response is the Hypoxia-Inducible Factor (HIF) family of transcription factors.

Under normoxic conditions, the HIF-α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In a hypoxic environment, the lack of oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.

Key signaling pathways activated by hypoxia include:

-

HIF-1α Pathway: The master regulator of the hypoxic response, controlling genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.

-

PI3K/Akt/mTOR Pathway: This pathway can be activated by hypoxia and promotes cell survival and proliferation. There is significant crosstalk with the HIF-1α pathway.

-

Wnt/β-catenin Pathway: Hypoxia can activate this pathway, which is involved in cell proliferation and stemness.

-

Unfolded Protein Response (UPR): Hypoxia can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR to promote cell survival under stress.

Figure 3: Major Hypoxia-Induced Signaling Pathways.

Conclusion

This compound is a robust and versatile tool for the investigation of tumor hypoxia. Its specific activation in hypoxic cells and the stability of the resulting adducts allow for reliable detection and quantification of hypoxic regions within the tumor microenvironment. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to elucidate the role of hypoxia in cancer biology and to develop more effective anti-cancer therapies. Careful consideration of potential pitfalls, such as non-specific staining in IHC, and the use of appropriate controls are crucial for obtaining accurate and reproducible results.

References

- 1. Assessment of hypoxia by this compound staining following radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Oral Pimonidazole Administration in Drinking Water for Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the oral administration of pimonidazole in drinking water for the detection of hypoxia in animal models. This method offers a convenient and effective alternative to traditional injection routes, allowing for the labeling of both chronic and transiently hypoxic cells.

Introduction to this compound as a Hypoxia Marker

This compound is a 2-nitroimidazole compound that serves as a bioreductive marker for hypoxia in tissues. In environments with low oxygen tension (pO2 < 10 mmHg), this compound is reductively activated by cellular nitroreductases.[1] The activated form of this compound is highly reactive and forms stable covalent adducts with thiol-containing proteins and other macromolecules within the hypoxic cell.[2][3] These adducts can then be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions in tissue sections.[2]

Advantages of Oral Administration in Drinking Water

Oral administration of this compound via drinking water presents several advantages over conventional intraperitoneal (i.p.) or intravenous (i.v.) injection methods:

-

Convenience and Reduced Animal Stress: This method is non-invasive, reducing animal handling and stress associated with repeated injections.

-

Labeling of Transient Hypoxia: Sustained exposure to this compound through drinking water allows for the labeling of cells that experience intermittent or transient hypoxia, which might be missed with a single bolus injection.

-

Identification of All Physiologically Relevant Hypoxic Cells: Continuous availability of the marker ensures that all cells undergoing periods of hypoxia have the opportunity to be labeled.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound administration in animal studies, comparing the oral route with the more traditional injection methods.

| Parameter | Oral Administration (Ad Libitum in Drinking Water) | Intravenous (i.v.) Injection | Intraperitoneal (i.p.) Injection |

| Vehicle | Drinking Water | 0.9% Sterile Saline | 0.9% Sterile Saline |

| Recommended Dose/Concentration | 0.5 - 1.0 mg/mL in drinking water | 60 mg/kg body weight | 60 - 100 mg/kg body weight |

| Administration Duration/Circulation Time | 3 to 96 hours | 90 minutes | 90 minutes |

| Frequency | Continuous (ad libitum) | Single bolus injection | Single bolus injection |

| Primary Application | Labeling chronic and transient hypoxia | Labeling hypoxia at a specific time point | Labeling hypoxia at a specific time point |

Experimental Protocols

Protocol 1: Preparation of this compound Drinking Water

-

Calculate the required amount of this compound hydrochloride. Based on an estimated daily water consumption of 4-6 mL per mouse, a concentration of 0.5 - 1.0 mg/mL is recommended.

-

Dissolve the this compound hydrochloride in sterile, purified water. this compound HCl is highly soluble in aqueous solutions. Ensure the powder is fully dissolved.

-

Protect the solution from light. this compound solutions should be stored in light-blocking water bottles or in a dark environment to maintain stability.

-

Prepare fresh solution regularly. While aqueous solutions are stable, it is good practice to prepare fresh this compound-containing water every 2-3 days to ensure consistent concentration and palatability.

Protocol 2: Animal Administration and Monitoring

-

Acclimatize animals to the experimental conditions. House the animals in their designated cages with standard chow and water for a period of acclimatization before the experiment begins.

-

Replace regular drinking water with this compound-containing water. Provide the prepared this compound solution as the sole source of drinking water for the desired duration of the study (e.g., 24, 48, 72, or 96 hours).

-

Monitor water consumption. If possible, measure daily water intake to estimate the total dose of this compound consumed per animal. This can be done by weighing the water bottles at the beginning and end of each 24-hour period.

-

Monitor animal health. Observe the animals daily for any signs of toxicity or distress. This compound is generally considered to have low toxicity at the recommended doses.

Protocol 3: Tissue Collection and Processing

-

Euthanize the animal. At the end of the administration period, euthanize the animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Perfuse (optional but recommended). Perfuse the animal with phosphate-buffered saline (PBS) to remove blood from the tissues, followed by a fixative such as 4% paraformaldehyde (PFA).

-

Dissect and collect tissues of interest. Carefully dissect the tissues of interest (e.g., tumor, brain, muscle).

-

Fixation. Immerse the tissues in 4% PFA overnight at 4°C.

-

Cryoprotection (for frozen sections). Transfer the fixed tissues to a 30% sucrose solution in PBS and incubate at 4°C until the tissue sinks.

-

Embedding. Embed the tissues in Optimal Cutting Temperature (OCT) compound for frozen sectioning or process for paraffin embedding.

-

Sectioning. Cut tissue sections at a desired thickness (e.g., 10-20 µm for frozen sections, 5 µm for paraffin sections) using a cryostat or microtome.

Protocol 4: Immunohistochemical Detection of this compound Adducts

-

Antigen Retrieval (for paraffin sections). Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a suitable method, such as heat-induced epitope retrieval (HIER) in citrate buffer (pH 6.0).

-

Permeabilization (for frozen sections). If using frozen sections, permeabilize with a detergent-based buffer (e.g., 0.1-0.3% Triton X-100 in PBS).

-

Blocking. Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation. Incubate the sections with a primary antibody specific for this compound adducts (e.g., mouse or rabbit anti-pimonidazole monoclonal antibody) diluted in blocking buffer overnight at 4°C.

-

Washing. Wash the sections three times with PBS or a similar wash buffer.

-

Secondary Antibody Incubation. Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Washing. Wash the sections three times with wash buffer.

-

Counterstaining. Counterstain the nuclei with DAPI or Hoechst stain.

-

Mounting. Mount the sections with an appropriate mounting medium.

-

Imaging. Visualize and capture images using a fluorescence microscope. The green fluorescence will indicate the hypoxic regions where this compound adducts have formed.

Visualizations

Caption: Experimental workflow for oral this compound administration.

Caption: this compound activation and binding pathway in hypoxic cells.

References

Application Notes and Protocols: Co-localization of Pimonidazole and CD31 for Hypoxia and Angiogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the combined use of pimonidazole, a marker for hypoxia, and CD31 (PECAM-1), an endothelial cell marker, in tissue analysis. This dual-labeling technique is crucial for investigating the spatial relationship between hypoxic regions and the vasculature within the tumor microenvironment and other pathological tissues. Understanding this relationship is vital for developing and evaluating therapies targeting hypoxia and angiogenesis.

Introduction to this compound and CD31

This compound is a 2-nitroimidazole compound that is reductively activated in cells with low oxygen levels (hypoxia), forming stable covalent adducts with thiol groups in proteins, peptides, and amino acids.[1][2][3] These adducts can be detected using specific monoclonal antibodies, allowing for the visualization of hypoxic regions in tissue sections.[4][5] The amount of this compound detected is directly proportional to the level of hypoxia.

CD31, or Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein highly expressed on the surface of endothelial cells. It is a well-established and widely used marker for identifying blood vessels in immunohistochemistry (IHC) and immunofluorescence (IF) staining.

The co-localization of this compound and CD31 allows for the precise assessment of the proximity of hypoxic cells to blood vessels, providing insights into oxygen diffusion limitations, the efficacy of anti-angiogenic therapies, and the hypoxic regulation of angiogenic processes.

Signaling and Experimental Workflow

The following diagrams illustrate the underlying biological relationship and the general experimental workflow for this compound and CD31 co-staining.

Caption: Simplified signaling pathway illustrating how hypoxia induces angiogenesis.

Caption: General experimental workflow for this compound and CD31 co-staining.

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be obtained from this compound and CD31 co-staining experiments, as suggested by the literature.

| Parameter | Description | Example Findings | Reference |

| % Hypoxic Area | The percentage of the total tumor area that is positive for this compound staining. | In a study on MCa-M3C tumors, the hypoxic fraction was quantified. Another study quantified the this compound-positive area in FSaII tumors. | |

| Vessel Density | The number of CD31-positive vessels per unit area of the tumor. | CD31 staining indicates the vascularization of tumors. | |

| Co-localization Analysis | The degree of spatial overlap between this compound and CD31 staining. This can be assessed qualitatively or quantitatively using image analysis software. | Studies have shown that this compound staining is often located distant from visible blood vessels. | |

| Correlation Analysis | Statistical analysis to determine the relationship between the extent of hypoxia and vascular parameters. | A study found a correlation between CD31+ vessel length and the percentage of hypoxic area. |

Experimental Protocols

This section provides detailed protocols for the co-immunofluorescence staining of this compound and CD31 in fresh frozen tissue sections.

Materials and Reagents

-

This compound hydrochloride (e.g., Hypoxyprobe™-1)

-

Sterile 0.9% saline

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Positively charged microscope slides

-

Acetone, cold (4°C)

-

Phosphate Buffered Saline (PBS)

-

Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS or 20% Aqua Block in PBS)

-

Primary Antibodies:

-

FITC-conjugated mouse anti-pimonidazole monoclonal antibody

-

Rat anti-mouse CD31 antibody

-

-

Secondary Antibody:

-

Cy3-conjugated goat anti-rat IgG

-

-

DAPI (4',6-diamidino-2-phenylindole) containing mounting medium

-

Hydrophobic pen

-

Humidified chamber

Protocols

1. In Vivo this compound Administration

-

Prepare a 30 mg/mL solution of this compound hydrochloride in sterile 0.9% saline.

-

Inject tumor-bearing mice intravenously (e.g., via the tail vein) with a dosage of 60 mg/kg of the this compound solution.

-

Allow the this compound to circulate for 90 minutes.

-

Euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Excise the tumors or tissues of interest, snap-freeze them in liquid nitrogen, and store them at -80°C until sectioning.

2. Tissue Sectioning

-

Embed the snap-frozen tissues in OCT compound.

-

Cut 5-10 μm thick sections using a cryostat.

-

Mount the sections onto positively charged microscope slides.

-

Store the slides at -80°C until staining. Staining should ideally be performed within a week of sectioning as the this compound signal may fade over time.

3. Immunofluorescence Staining

-

Air dry the frozen slides at room temperature for approximately 30 minutes.

-

Fix the slides in cold acetone (4°C) for 10 minutes.

-

Briefly air dry the sections for a few seconds, ensuring the tissue does not dry out completely.

-

Rehydrate the sections by washing them twice with PBS for 5 minutes each.

-

Use a hydrophobic pen to draw a circle around the tissue section to minimize the volume of reagents needed.

-

Block the sections with a suitable blocking solution (e.g., 20% aqua block in PBS) for 10-30 minutes at room temperature in a humidified chamber.

-

Pour off the blocking solution and add the primary antibodies. Incubate for 1 hour at room temperature or overnight at 4°C. A typical dilution for the FITC-conjugated anti-pimonidazole antibody is 1:50-1:100, and for the anti-CD31 antibody, a dilution of 1:50-1:400 is often recommended, but should be optimized for each antibody lot.

-

Wash the slides three times with PBS for 5 minutes each.

-

Incubate the slides with the Cy3-conjugated secondary antibody (to detect the anti-CD31 primary antibody) for 1 hour at room temperature. Protect the slides from light from this point forward.

-

Wash the slides four times with PBS for 5 minutes each.

-

Mount the slides with a mounting medium containing DAPI to counterstain the nuclei.

-

Store the slides in the dark at 4°C until imaging.

4. Image Acquisition and Analysis

-

Visualize the stained sections using a fluorescence microscope equipped with appropriate filters for FITC (green, for this compound), Cy3 (red, for CD31), and DAPI (blue, for nuclei).

-

Acquire images at a suitable magnification (e.g., 20x or 40x).

-

Use image analysis software such as ImageJ or NIS Elements to quantify the fluorescent signals. This can include measuring the percentage of the this compound-positive area, the density of CD31-positive vessels, and the co-localization of the two markers.

Negative Controls

To ensure the specificity of the staining, it is essential to include appropriate negative controls:

-

A slide incubated with only the antibody diluent instead of the primary antibodies to check for non-specific binding of the secondary antibodies.

-

For this compound, a tissue section from an animal that was not injected with this compound should be stained to confirm the specificity of the anti-pimonidazole antibody.

References

Pimonidazole Labeling: A Comprehensive Guide for Sorting Hypoxic Cells

Introduction

The study of cellular hypoxia, a state of low oxygen tension, is critical in various fields of biomedical research, particularly in oncology and drug development. Hypoxic regions are a common feature of solid tumors and are associated with resistance to therapy, increased metastatic potential, and poor patient prognosis. Pimonidazole, a 2-nitroimidazole compound, has emerged as a gold-standard tool for the selective labeling and subsequent isolation of hypoxic cells. This application note provides detailed protocols for the use of this compound in conjunction with flow cytometry for the identification and sorting of hypoxic cell populations, catering to researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound is a bioreductive probe that is reductively activated at low oxygen concentrations. In hypoxic environments (typically with oxygen levels below 1.3%), intracellular nitroreductases reduce the nitro group of this compound.[1] This reduction generates reactive intermediates that covalently bind to thiol-containing proteins and other macromolecules within the cell, forming stable adducts.[2][3] These adducts can then be detected using specific monoclonal antibodies, allowing for the identification of hypoxic cells.[1][4]

Data Presentation

The following tables summarize key quantitative parameters for this compound labeling experiments, providing a reference for experimental design.

Table 1: Recommended this compound Concentrations and Incubation Times

| Application | This compound Concentration | Incubation Time | Notes |

| In Vivo (Mouse) | 60 mg/kg body weight | 90 minutes | Administered via intravenous or intraperitoneal injection. |

| In Vitro (Cell Culture) | 100 - 200 µM | 1 - 4 hours | Optimal concentration and time may vary by cell line. |

Table 2: Antibody Dilutions for Flow Cytometry

| Antibody | Recommended Dilution | Manufacturer/Source |

| FITC-conjugated anti-pimonidazole mAb | 1:50 - 1:100 | Hypoxyprobe, Inc. |

| Unconjugated anti-pimonidazole mAb | Varies by manufacturer | Requires a fluorescently-labeled secondary antibody. |

Table 3: Reported Hypoxic Fractions in Tumor Models Using this compound and Flow Cytometry

| Tumor Model | Percentage of this compound-Positive Cells | Reference |

| SiHa (Human cervical carcinoma) | 37% (after 1 hr) to 56% (after 5-8 hrs) | |

| WiDr (Human colon adenocarcinoma) | 44% (after 1-3 hrs) to 52% (after 5-8 hrs) | |

| SCCVII (Murine squamous cell carcinoma) | ~18% to 70% (transiently) | |

| U87 (Human glioblastoma) | Variable, good correlation with comet assay | |

| Human Cervical Carcinoma Biopsies | Approximately 6% of total tumor area |

Experimental Protocols

This section provides detailed step-by-step protocols for labeling and sorting hypoxic cells using this compound.

Protocol 1: In Vitro Labeling of Hypoxic Cells

This protocol is suitable for cell lines cultured under hypoxic conditions.

Materials:

-

Cell culture medium

-

This compound hydrochloride

-

Hypoxia chamber or incubator

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fetal bovine serum (FBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

FITC-conjugated anti-pimonidazole monoclonal antibody

-

Flow cytometry tubes

-

Flow cytometer with cell sorting capabilities

Procedure:

-

Cell Seeding: Seed cells in a culture dish at an appropriate density to reach approximately 70-80% confluency on the day of the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium.

-

Induction of Hypoxia and Labeling:

-

Replace the culture medium with fresh medium containing 100-200 µM this compound.

-

Place the cells in a hypoxic chamber or incubator (e.g., 1% O2, 5% CO2, balanced with N2) for 1-4 hours.

-

As a negative control, incubate a parallel culture under normoxic conditions (21% O2) with this compound.

-

-

Cell Harvesting:

-

Remove cells from the incubator.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells using trypsin-EDTA, neutralize with medium containing FBS, and transfer to a centrifuge tube.

-

-

Fixation and Permeabilization:

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.

-

Resuspend the cell pellet in 100 µl of 4% paraformaldehyde and incubate for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 100 µl of permeabilization buffer and incubate for 10-15 minutes at room temperature.

-

-

Immunostaining:

-

Wash the cells once with PBS containing 1% BSA.

-

Resuspend the cell pellet in blocking buffer and incubate for 30 minutes at room temperature.

-

Add the FITC-conjugated anti-pimonidazole antibody at a 1:50 to 1:100 dilution.

-

Incubate for 1 hour at room temperature, protected from light.

-

Wash the cells twice with PBS containing 1% BSA.

-

-

Flow Cytometry Analysis and Sorting:

-

Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA).

-

Analyze the cells on a flow cytometer. The FITC signal will be detected in the appropriate channel (e.g., FL1).

-

Set up gates to identify the this compound-positive (hypoxic) and negative (normoxic) populations.

-

Proceed with cell sorting to isolate the hypoxic cell fraction.

-

Protocol 2: In Vivo Labeling of Hypoxic Tumor Cells in Mice

This protocol is for labeling hypoxic cells within a tumor in a mouse model.

Materials:

-

This compound hydrochloride

-

Sterile 0.9% saline

-

Syringes and needles for injection

-

Instruments for tumor excision

-

Enzymatic digestion cocktail (e.g., collagenase, dispase, DNase)

-

Cell strainers (e.g., 70 µm)

-

Red blood cell lysis buffer (optional)

-

Materials for fixation, permeabilization, and immunostaining as listed in Protocol 1.

Procedure:

-

This compound Administration:

-

Prepare a solution of this compound in sterile 0.9% saline (e.g., 30 mg/ml).

-

Inject the tumor-bearing mouse with this compound at a dose of 60 mg/kg body weight via intravenous or intraperitoneal route.

-

-

Circulation Time: Allow the this compound to circulate for 90 minutes.

-

Tumor Excision and Dissociation:

-

Euthanize the mouse according to approved institutional protocols.

-

Excise the tumor and place it in ice-cold PBS.

-

Mince the tumor tissue into small pieces and incubate with an enzymatic digestion cocktail to obtain a single-cell suspension.

-

Filter the cell suspension through a cell strainer to remove clumps.

-

If necessary, treat the cell suspension with red blood cell lysis buffer.

-

-

Staining and Sorting:

-

Proceed with the fixation, permeabilization, and immunostaining steps as described in Protocol 1 (steps 5-7).

-

Visualizations

The following diagrams illustrate the key processes involved in this compound labeling and sorting of hypoxic cells.

Caption: Mechanism of this compound activation and detection in hypoxic cells.

Caption: Experimental workflow for sorting hypoxic cells using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pimonidazole Antibody for Flow Cytometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pimonidazole antibody concentration for accurate hypoxia detection in flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the this compound antibody concentration crucial for my flow cytometry experiment?

Optimizing the antibody concentration is critical for obtaining reliable and reproducible results. Using too little antibody can lead to a weak signal, making it difficult to distinguish hypoxic from normoxic cells.[1][2] Conversely, using too much antibody can increase non-specific binding and background fluorescence, which reduces the signal-to-noise ratio and can lead to false-positive results.[1][2][3] Proper titration ensures the best possible separation between positive and negative populations, leading to more sensitive and accurate measurements.

Q2: What is the recommended starting concentration for this compound antibody titration?

As a starting point, you can refer to the manufacturer's datasheet for a recommended concentration or dilution. However, it is essential to perform a titration series to determine the optimal concentration for your specific cell type, experimental conditions, and flow cytometer. A common approach is to test a range of concentrations above and below the manufacturer's suggestion. For example, if the recommendation is 1 µg/mL, you could test a range from 0.1 µg/mL to 10 µg/mL.

Q3: What are the key controls I should include in my this compound staining experiment?

To ensure the validity of your results, the following controls are essential:

-

Unstained Cells: To assess autofluorescence.

-

Isotype Control: A control antibody of the same immunoglobulin class and conjugate but with no specificity for the target antigen. This helps to determine the level of non-specific binding.

-

Cells Incubated with this compound but without Primary Antibody: This control helps identify non-specific binding of the secondary antibody.

-

Normoxic Control Cells: Cells cultured under normal oxygen conditions but subjected to the same this compound and antibody staining protocol. This is crucial for setting the negative gate.

-

Viability Dye: To exclude dead cells, which can non-specifically bind antibodies and lead to false-positive signals.

Q4: How do I choose the right fixation and permeabilization method?

The choice of fixation and permeabilization method is critical for allowing the antibody to access the intracellular this compound adducts.

-

Fixation: Formaldehyde (1-4%) is a common fixative that cross-links proteins. Alcohols like cold 70% ethanol can also be used and have the advantage of simultaneously permeabilizing the cells.

-

Permeabilization: For formaldehyde-fixed cells, a separate permeabilization step is needed using detergents like Triton X-100 or Saponin. The choice of detergent and its concentration may need to be optimized for your specific cell type. Saponin is a milder detergent, and its permeabilizing effect is reversible, so it must be present in subsequent wash and antibody incubation buffers.

The optimal method can vary depending on the cell type and other antibodies in your panel, so empirical testing is often necessary.

Troubleshooting Guide

| Problem | Possible Causes | Solutions |

| Weak or No Signal | 1. Insufficient Antibody Concentration: The amount of antibody is too low to detect the target. 2. Ineffective Fixation/Permeabilization: The antibody cannot access the intracellular this compound adducts. 3. Low this compound Adduct Formation: Insufficient hypoxia or inadequate incubation time with this compound. 4. Degraded Antibody: Improper storage or handling of the antibody. | 1. Perform Antibody Titration: Test a range of higher antibody concentrations. 2. Optimize Fixation/Permeabilization: Test different fixatives (e.g., formaldehyde, ethanol) and permeabilizing agents (e.g., Triton X-100, Saponin) and incubation times. 3. Optimize Hypoxia Induction: Ensure cells are sufficiently hypoxic (e.g., <10 mmHg pO2) and optimize this compound incubation time and concentration. 4. Use a New Antibody Vial: Ensure proper storage conditions are met. |

| High Background/ Non-specific Staining | 1. Excessive Antibody Concentration: Too much antibody is leading to non-specific binding. 2. Presence of Dead Cells: Dead cells can non-specifically bind antibodies. 3. Fc Receptor Binding: The antibody may be binding to Fc receptors on the cell surface. 4. Insufficient Washing: Residual unbound antibody remains in the sample. | 1. Perform Antibody Titration: Test a range of lower antibody concentrations to find the optimal signal-to-noise ratio. 2. Use a Viability Dye: Gate out dead cells during analysis. 3. Use an Fc Block: Block Fc receptors before adding the primary antibody. 4. Increase Wash Steps: Add extra wash steps after antibody incubations. Consider adding a small amount of detergent to the wash buffer. |

| Poor Resolution Between Positive and Negative Populations | 1. Suboptimal Antibody Concentration: The concentration is not providing the best separation. 2. High Autofluorescence: The cell type naturally has high autofluorescence in the channel of interest. 3. Incorrect Compensation: Spectral overlap from other fluorochromes in the panel is not properly corrected. | 1. Perform a Detailed Antibody Titration: Calculate the Stain Index or Separation Index to determine the optimal concentration that maximizes the separation. 2. Use a Brighter Fluorochrome or a Different Channel: If possible, use a fluorochrome that emits in a channel with lower autofluorescence (e.g., red or far-red). 3. Optimize Compensation Settings: Use single-stained controls to accurately set up the compensation matrix. |

Experimental Protocols

Antibody Titration Protocol

This protocol outlines the steps to determine the optimal concentration of your anti-pimonidazole antibody.

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest, including both a population exposed to hypoxic conditions with this compound and a normoxic control population. Aim for at least 1x10^6 cells per test.

-

Serial Dilution: Prepare a series of dilutions of your anti-pimonidazole antibody. A two-fold or three-fold dilution series is recommended, spanning a range above and below the manufacturer's suggested concentration.

-

Staining:

-

Aliquot an equal number of cells into separate tubes for each antibody concentration and for your controls (unstained, isotype).

-

If using an Fc block, incubate the cells with the blocking reagent first.

-

Add the different concentrations of the anti-pimonidazole antibody to the respective tubes.

-

Incubate as recommended by the antibody datasheet, typically for 30-60 minutes at 4°C, protected from light.

-

-

Washing: Wash the cells with an appropriate buffer (e.g., PBS with 1-2% BSA) to remove unbound antibody. Centrifuge and resuspend the cells.

-

Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody. Remember to include a secondary antibody-only control.

-

Data Acquisition: Acquire the samples on the flow cytometer, ensuring to collect a sufficient number of events for both the positive and negative populations.

-

Data Analysis: For each concentration, determine the median fluorescence intensity (MFI) of both the positive (hypoxic) and negative (normoxic) populations. Calculate a "Stain Index" or "Separation Index" to identify the concentration that provides the best resolution.

Table 1: Example Antibody Titration Data

| Antibody Concentration (µg/mL) | MFI Positive | MFI Negative | Stain Index* |

| 0.1 | 500 | 100 | 4.0 |

| 0.25 | 1200 | 120 | 9.0 |

| 0.5 | 2500 | 150 | 15.7 |

| 1.0 | 2800 | 250 | 10.2 |

| 2.0 | 3000 | 400 | 6.5 |

*Stain Index = (MFI Positive - MFI Negative) / (2 x Standard Deviation of Negative) A higher stain index indicates better separation. In this example, 0.5 µg/mL would be the optimal concentration.

General Intracellular Staining Protocol for this compound

-

Induce Hypoxia & this compound Labeling: Culture cells under hypoxic conditions (e.g., in a hypoxia chamber) and add this compound at the desired concentration and for the appropriate duration.

-

Harvest and Prepare Single-Cell Suspension: Harvest the cells and prepare a single-cell suspension.

-

Surface Staining (Optional): If staining for surface markers, perform this step before fixation.

-

Fixation: Resuspend cells in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 15-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells, then resuspend in a permeabilization buffer (e.g., 0.1-0.3% Triton X-100 or 0.1% Saponin in PBS) and incubate for 10-15 minutes at room temperature.

-

Intracellular Staining: Centrifuge and resuspend the permeabilized cells in the staining buffer containing the optimized concentration of the anti-pimonidazole antibody. Incubate as required.

-

Washing: Wash the cells to remove unbound antibody. If using Saponin, ensure it is included in the wash buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer.

Visualizations

Caption: this compound staining workflow for flow cytometry.

Caption: Antibody titration decision logic.

References

Technical Support Center: Overcoming Pimonidazole Penetration Issues in Dense Tumors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pimonidazole penetration in dense solid tumors.

Troubleshooting Guide

This guide addresses common issues observed during this compound-based hypoxia studies in dense tumors, offering potential causes and actionable solutions.

Q1: this compound staining is weak or absent in the central regions of my tumor samples.

Potential Causes:

-

Poor Vascular Perfusion: The dense tumor microenvironment often has a disorganized and inadequate blood supply, leading to poor delivery of intravenously or intraperitoneally administered this compound to the tumor core.

-

High Interstitial Fluid Pressure (IFP): Elevated IFP in the tumor interstitium can create an outward convective flow, opposing the inward diffusion of this compound from the blood vessels.

-

Dense Extracellular Matrix (ECM): A high concentration of collagen and other ECM components can act as a physical barrier, hindering the diffusion of this compound through the tumor tissue.[1][2][3][4]

-

Suboptimal this compound Incubation Time: The circulation time may be insufficient for this compound to penetrate deep into the tumor before tissue harvesting.[5]

-

Technical Issues with Staining Protocol: Problems with tissue fixation, antigen retrieval, or antibody concentrations can lead to weak or absent signals.

Solutions:

-

Optimize this compound Administration and Circulation:

-

Increase Circulation Time: Extend the incubation period after this compound injection (e.g., from 60-90 minutes up to 2-4 hours) to allow for greater diffusion into the tumor.

-

Consider Alternative Administration Routes: While IV and IP are standard, for some models, direct intratumoral injection (with caution for potential artifacts) might be explored, though this can induce localized hypoxia.

-

-

Pre-treat with Agents to Modify the Tumor Microenvironment:

-

ECM-Degrading Enzymes: Administer enzymes like collagenase or hyaluronidase prior to this compound injection to break down the dense ECM and improve permeability.

-

Vascular Normalizing Agents: Use agents that can help to normalize the tumor vasculature and reduce IFP, thereby improving blood flow and drug delivery.

-

-

Validate and Optimize Staining Protocol:

-

Ensure Proper Fixation: Perfusion fixation is highly recommended over immersion fixation for kidney and potentially other tissues to prevent the introduction of artificial hypoxia.

-

Optimize Antigen Retrieval: For FFPE tissues, ensure that the heat-induced epitope retrieval (HIER) is optimized for your specific tissue type.

-

Titrate Antibodies: Carefully determine the optimal concentrations for both the primary anti-pimonidazole antibody and the secondary antibody.

-

Include Positive and Negative Controls: Use tissues with known hypoxic and normoxic regions as controls to validate your staining procedure. A negative control slide incubated without the primary antibody should be included to check for non-specific secondary antibody binding.

-

Q2: I observe non-specific, diffuse staining throughout the tumor section, not just in expected hypoxic regions.

Potential Causes:

-

Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to components within the tissue.

-

Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to background staining.

-

Fixation Artifacts: As mentioned, immersion fixation can induce widespread hypoxia, leading to generalized this compound binding.

-

Over-staining: Using too high a concentration of the primary or secondary antibody, or incubating for too long, can result in high background.

Solutions:

-

Refine the Staining Protocol:

-

Use a More Specific Primary Antibody: If using a mouse monoclonal antibody on mouse tissue, consider using a rabbit polyclonal anti-pimonidazole antibody to reduce the risk of non-specific binding of the anti-mouse secondary antibody.

-

Optimize Blocking Steps: Increase the concentration or duration of the blocking step (e.g., using 5% normal goat serum).

-

Wash Thoroughly: Ensure adequate and stringent washing steps between antibody incubations to remove unbound antibodies.

-

-

Address Fixation:

-

Switch to Perfusion Fixation: If feasible for your experimental setup, this is the preferred method to minimize fixation-induced hypoxia.

-

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this compound as a hypoxia marker?

A: this compound is a 2-nitroimidazole compound that is reductively activated in cells with low oxygen levels (pO2 < 10 mmHg). In this hypoxic environment, nitroreductases reduce the nitro group of this compound, creating a reactive intermediate. This intermediate then forms stable covalent adducts with thiol groups in proteins, peptides, and amino acids. These adducts can be detected using specific monoclonal or polyclonal antibodies, allowing for the visualization of hypoxic regions within tissues.

Q: How can I quantitatively analyze this compound staining?

A: Quantitative analysis is typically performed using image analysis software. The general workflow involves:

-

Capturing high-resolution images of the stained tissue sections.

-

Defining the total tumor area, often excluding large necrotic regions.

-

Setting a threshold for positive staining to distinguish it from background.

-

Calculating the percentage of the total tumor area that is positively stained for this compound. This "hypoxic fraction" can then be compared across different experimental groups.

Q: What are the key signaling pathways that contribute to poor this compound penetration?

A: Signaling pathways that promote a dense, fibrotic tumor stroma are the primary culprits. Key pathways include:

-